N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
説明
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex compound characterized by a benzo[d][1,3]dioxole-5-carboxamide core substituted with a 1-methyl-1,2,3,4-tetrahydroquinoline moiety and a morpholinoethyl group. The tetrahydroquinoline and morpholino groups may enhance binding affinity to biological targets, while the benzo[d][1,3]dioxole system contributes to metabolic stability and electronic properties .
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-26-8-2-3-17-13-18(4-6-20(17)26)21(27-9-11-29-12-10-27)15-25-24(28)19-5-7-22-23(14-19)31-16-30-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVYNAPFJCWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
Attachment of the morpholine ring: The quinoline derivative is then reacted with a morpholine derivative under basic conditions to form the morpholinoethyl side chain.
Formation of the benzo[d][1,3]dioxole moiety: This involves the cyclization of catechol derivatives with appropriate reagents to form the dioxole ring.
Coupling reactions: The final step involves coupling the morpholinoethyl-quinoline intermediate with the benzo[d][1,3]dioxole-5-carboxylic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and morpholine rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted morpholinoethyl-quinoline derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological macromolecules.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving quinoline and morpholine derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, quinoline derivatives are known to interact with DNA, enzymes, or receptors, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and bioavailability, while the benzo[d][1,3]dioxole moiety could contribute to its binding affinity and specificity.
類似化合物との比較
Structural Analogues of Benzo[d][1,3]dioxole-5-carboxamide
The benzo[d][1,3]dioxole-5-carboxamide scaffold is shared across several compounds with varying substituents and applications:
Key Observations :
- The trifluoromethyl group in IIc enhances hypoglycemic efficacy, while alkyl chains (S807) favor flavor applications .
- Morpholino Advantage: The morpholinoethyl group in the target compound may improve solubility and blood-brain barrier penetration compared to simpler alkyl or aryl substituents .
Tetrahydroquinoline-Containing Analogues
- Quinolinyl Oxamide Derivative (QOD): Shares the 1-methyltetrahydroquinoline moiety.
- Structural Contrast : QOD lacks the benzo[d][1,3]dioxole system, which may reduce metabolic stability compared to the target compound .
Pharmacological and Toxicological Profiles
- Antidiabetic Activity: IIc reduced blood glucose by 40% in diabetic mice, comparable to metformin . The target compound’s morpholino group could modulate insulin signaling pathways.
- Metabolism: S807 undergoes rapid oxidative metabolism, whereas bulky substituents (e.g., morpholinoethyl) in the target compound may slow hepatic clearance, extending half-life .
- Toxicity: No adverse effects reported for S807 in subchronic studies; similar safety may be hypothesized for the target compound pending evaluation .
Crystallographic and Computational Data
- Crystal Systems: MDC and ADC adopt monoclinic structures, with packing influenced by nitro and acetyl groups. The target compound’s crystallinity remains unstudied but could enhance formulation stability .
- DFT Insights : Smaller energy gaps (e.g., MDC: 3.54 eV) correlate with higher reactivity, suggesting the target compound’s activity may depend on substituent electronic effects .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including coupling of the tetrahydroquinoline core with morpholinoethyl and benzo[d][1,3]dioxole-5-carboxamide groups. Critical challenges include:
- Regioselectivity : Ensuring proper coupling of the morpholinoethyl group to avoid side products (e.g., N- vs. O-alkylation).
- Purity control : Use of column chromatography or recrystallization with solvents like ethyl acetate/hexane (4:1) to isolate intermediates .
- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) for amide bond formation .
- Temperature optimization : Reactions often require precise control (e.g., 0–5°C for sensitive intermediates, 80–100°C for cyclization steps) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Confirm hydrogen environments (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine protons) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~495.2 g/mol) .
- HPLC : Assess purity (>95% using a C18 column with acetonitrile/water gradients) .
Q. What preliminary assays are recommended to screen its biological activity?
- Answer : Start with in vitro assays targeting pathways suggested by structural analogs:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 µM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Answer : Focus on modifying three regions:
- Tetrahydroquinoline core : Introduce substituents (e.g., halogens, methyl groups) to enhance hydrophobic interactions with target proteins .
- Morpholinoethyl side chain : Replace morpholine with piperazine or thiomorpholine to alter solubility and binding kinetics .
- Benzo[d][1,3]dioxole moiety : Substitute with bioisosteres (e.g., benzofuran) to improve metabolic stability .
- Methodology : Synthesize 10–15 analogs, then correlate IC₅₀ values (from kinase assays) with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Answer :
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum-free media, and incubation times (48–72 hours) .
- Control for compound stability : Perform LC-MS to confirm integrity after dissolution (e.g., DMSO stock solutions stored at -80°C) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs .
Q. How can target engagement be confirmed in cellular models?
- Answer : Use orthogonal approaches:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
- CRISPR knockouts : Silence putative targets (e.g., EGFR) and assess loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
